molecular formula C18H28N2O B5204729 3,3-DIMETHYL-1-[4-(4-METHYLBENZYL)PIPERAZINO]-1-BUTANONE

3,3-DIMETHYL-1-[4-(4-METHYLBENZYL)PIPERAZINO]-1-BUTANONE

Cat. No.: B5204729
M. Wt: 288.4 g/mol
InChI Key: KXDBQVPFQPNYAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-DIMETHYL-1-[4-(4-METHYLBENZYL)PIPERAZINO]-1-BUTANONE is an organic compound with a complex structure that includes a piperazine ring substituted with a 4-methylbenzyl group and a butanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-DIMETHYL-1-[4-(4-METHYLBENZYL)PIPERAZINO]-1-BUTANONE typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. One common method involves the reaction of 4-methylbenzyl chloride with piperazine to form 4-(4-methylbenzyl)piperazine. This intermediate is then reacted with 3,3-dimethylbutanone under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of catalysts, controlled temperatures, and pressures are common in industrial settings to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3,3-DIMETHYL-1-[4-(4-METHYLBENZYL)PIPERAZINO]-1-BUTANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3,3-DIMETHYL-1-[4-(4-METHYLBENZYL)PIPERAZINO]-1-BUTANONE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-DIMETHYL-1-[4-(4-METHYLBENZYL)PIPERAZINO]-1-BUTANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Dimethyl-1-(4-methylbenzyl)piperazine
  • 4,4’-Diamino-3,3’-dimethylbiphenyl

Uniqueness

3,3-DIMETHYL-1-[4-(4-METHYLBENZYL)PIPERAZINO]-1-BUTANONE is unique due to its specific structural features, such as the combination of a piperazine ring with a butanone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

3,3-dimethyl-1-[4-[(4-methylphenyl)methyl]piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O/c1-15-5-7-16(8-6-15)14-19-9-11-20(12-10-19)17(21)13-18(2,3)4/h5-8H,9-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXDBQVPFQPNYAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)CC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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